L-norvalyl-L-leucinamide
Description
L-Norvalyl-L-leucinamide is a dipeptide amide composed of L-norvaline (a non-proteinogenic branched-chain amino acid) and L-leucinamide (the amide derivative of L-leucine). Its structure features a peptide bond between the carboxyl group of L-norvaline and the amino group of L-leucinamide. This compound is primarily used in laboratory settings for chemical synthesis and research applications, as indicated by similar peptide amides in the evidence .
Properties
Molecular Formula |
C11H23N3O2 |
|---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
2-(2-aminopentanoylamino)-4-methylpentanamide |
InChI |
InChI=1S/C11H23N3O2/c1-4-5-8(12)11(16)14-9(10(13)15)6-7(2)3/h7-9H,4-6,12H2,1-3H3,(H2,13,15)(H,14,16) |
InChI Key |
GVRRLWMQUCQIDB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)NC(CC(C)C)C(=O)N)N |
sequence |
XL |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-norvalyl-L-leucinamide typically involves the reaction of 2-aminopentanoic acid with 4-methylpentanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, including temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
L-norvalyl-L-leucinamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The amide group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or amines.
Scientific Research Applications
L-norvalyl-L-leucinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of L-norvalyl-L-leucinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. Additionally, it can interact with cellular receptors to modulate signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares L-norvalyl-L-leucinamide with structurally related compounds:
| Compound | CAS Number | Molecular Weight (g/mol) | Purity | Structural Features |
|---|---|---|---|---|
| This compound | Not provided | ~229.32* | 95%† | Dipeptide amide; Norvaline-Leucinamide linkage |
| L-Leucinamide | 687-51-4 | 130.19 | 97% | Single amino acid amide (Leucine derivative) |
| N-Acetyl-L-Leucyl-L-Arg-L-Val-L-Arg-L-Leu-L-Ala-L-Ser-L-His-L-Leu-L-Arg-L-Lys-L-Leu-L-Arg-L-Leu-L-Leucinamide | 785804-17-3 | 1416.06 | - | Multi-residue acetylated peptide (15 amino acids) |
| N-Methyl-L-Tyr-Gly-Gly-L-Phe-L-Leu-N~5~-(diaminomethylidene)-L-Orn-N~5~-(diaminomethylidene)-N~2~-Me-L-Orn-N-Et-D-Leucinamide | 103613-84-9 | - | - | Complex peptide with modified residues and D-Leucinamide terminus |
*Calculated based on L-norvaline (117.15 g/mol) and L-leucinamide (130.19 g/mol) with water loss (-18.02 g/mol). †Purity from a derivative in .
Key Observations:
Structural Complexity: this compound is simpler than larger peptides like the 15-residue acetylated compound (MW 1416.06) and the modified ornithine-containing peptide . Its dipeptide structure contrasts with single amino acid amides (e.g., L-leucinamide) and extended chains.
Functional Groups: Unlike L-leucinamide, which has a single amide group, this compound contains a peptide bond and additional hydrophobic side chains (norvaline’s pentyl group and leucinamide’s isobutyl group) .
Modifications: Derivatives like N-[(Phenylmethoxy)carbonyl]-L-norvalyl-L-leucinamide include protective groups, enhancing stability for synthetic applications .
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